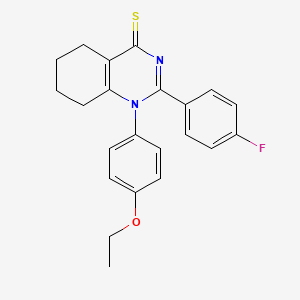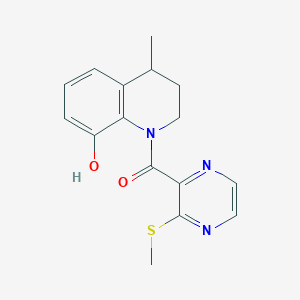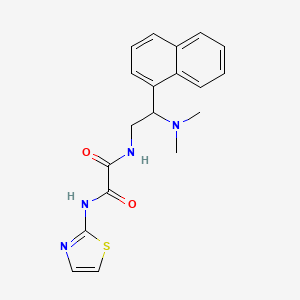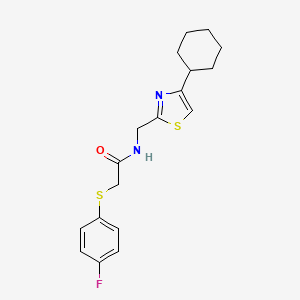![molecular formula C16H17N3O B2786262 N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2411304-80-6](/img/structure/B2786262.png)
N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory.
Mecanismo De Acción
N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, learning, and memory. However, overactivation of this compound receptors can lead to excitotoxicity, neuronal damage, and cell death. CPP selectively blocks the this compound receptor by binding to the glycine site, thereby preventing the excessive influx of calcium ions into the cell and reducing excitotoxicity.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis, and improving mitochondrial function and synaptic plasticity. CPP has also been shown to enhance long-term potentiation, a cellular mechanism underlying learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPP has several advantages for lab experiments, including its high selectivity and potency for the N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide receptor, its ability to penetrate the blood-brain barrier, and its low toxicity. However, CPP also has some limitations, including its relatively short half-life, which requires frequent dosing, and its potential off-target effects on other receptors.
Direcciones Futuras
There are several future directions for CPP research, including exploring its potential therapeutic applications in other neurological and psychiatric disorders, investigating its long-term effects on cognitive function and behavior, optimizing its pharmacokinetic properties, and developing more selective and potent N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide receptor antagonists. Additionally, further research is needed to elucidate the molecular mechanisms underlying CPP's effects on synaptic plasticity and neuronal function.
Métodos De Síntesis
CPP can be synthesized using a multistep process involving the reaction of 3-cyclopropylpyrazole with benzyl bromide, followed by the reduction of the resulting compound with sodium borohydride. The final product is obtained by reacting the intermediate with propargyl bromide.
Aplicaciones Científicas De Investigación
CPP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, anxiety, and schizophrenia. CPP's ability to selectively block N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide receptors has been shown to reduce excitotoxicity, prevent neuronal damage, and improve cognitive function in animal models of these disorders.
Propiedades
IUPAC Name |
N-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-16(20)17-11-12-3-7-14(8-4-12)19-10-9-15(18-19)13-5-6-13/h2-4,7-10,13H,1,5-6,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQXNXOQPOJHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)N2C=CC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyano-1-cyclopropylethyl)-2-[[5-(4-methoxyphenyl)-4-(2-propan-2-ylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2786184.png)
![1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2786186.png)

![N-[(1,1-Dioxothiolan-2-yl)methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2786192.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2786193.png)


methanone](/img/structure/B2786196.png)


![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-[4-[3-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2786201.png)
![16-[3,4-Dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B2786202.png)